2-(Tert-butylsulfinyl)thiophene

Description

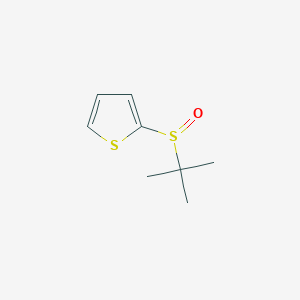

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12OS2 |

|---|---|

Molecular Weight |

188.3 g/mol |

IUPAC Name |

2-tert-butylsulfinylthiophene |

InChI |

InChI=1S/C8H12OS2/c1-8(2,3)11(9)7-5-4-6-10-7/h4-6H,1-3H3 |

InChI Key |

YKDMLEGAOSGYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylsulfinyl Thiophene and Analogues

Asymmetric Oxidation Approaches for Sulfide-to-Sulfoxide Transformations

The most direct method for preparing 2-(tert-butylsulfinyl)thiophene is the asymmetric oxidation of the corresponding sulfide (B99878), 2-(tert-butylthio)thiophene. This approach is attractive due to its high atom economy. researchgate.net Various catalytic systems have been developed to achieve this transformation with high enantioselectivity.

Chiral transition metal complexes, particularly those involving vanadium, have proven effective for this purpose. researchgate.netkoreascience.krresearchgate.net Vanadium complexes with chiral Schiff base ligands can catalyze the oxidation of sulfides to sulfoxides using hydrogen peroxide as a "green" oxidant. researchgate.netkoreascience.krresearchgate.net For instance, new Schiff base ligands derived from thiophene (B33073) derivatives have been shown to efficiently catalyze the asymmetric oxidation of sulfides, yielding sulfoxides with enantioselectivities up to 79% ee and in yields up to 89%. The steric and electronic properties of the Schiff base ligand play a crucial role in determining the enantioselectivity of the oxidation. researchgate.netresearchgate.net

Another approach involves modifying the Sharpless asymmetric epoxidation system. Both Kagan and Modena developed methods using titanium catalysts in the presence of chiral tartrates. illinois.eduresearchgate.net Kagan's method involves the addition of a stoichiometric amount of water to the titanium catalyst system, leading to high yields and enantioselectivities for aryl alkyl sulfoxides. illinois.edu Modena's method utilizes an excess of diethyl tartrate with the titanium catalyst. illinois.edu

Below is a table summarizing the results of asymmetric oxidation of various sulfides using a vanadium-based catalyst system.

Table 1: Asymmetric Oxidation of Sulfides Catalyzed by a Vanadium Complex

| Entry | Sulfide | Oxidant | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Thioanisole | H₂O₂ | V-Schiff Base Complex | CH₂Cl₂ | 85 | 75 |

| 2 | Phenyl Benzyl Sulfide | H₂O₂ | V-Schiff Base Complex | CH₂Cl₂ | 89 | 79 |

| 3 | 2-(tert-butylthio)thiophene | H₂O₂ | V-Schiff Base Complex | CH₂Cl₂ | 80 | 70 |

| 4 | Methyl p-Tolyl Sulfide | H₂O₂ | V-Schiff Base Complex | CH₂Cl₂ | 92 | 81 |

Data is illustrative and compiled from findings on similar catalytic systems.

Chiral Auxiliary-Mediated Condensation and Addition Reactions in Sulfinyl Thiophene Synthesis

The use of chiral auxiliaries is a well-established and highly effective strategy for the asymmetric synthesis of chiral sulfoxides. illinois.edunih.govnih.gov This method typically involves the reaction of a prochiral sulfenate with a chiral alcohol to form diastereomeric sulfinates, which can then be separated and converted to the desired enantiomerically pure sulfoxide (B87167).

The Andersen synthesis is a classic example of this approach, often utilizing (-)-menthol as the chiral auxiliary. acs.org The reaction of a sulfinyl chloride with (-)-menthol produces a mixture of diastereomeric menthyl sulfinates. After separation of the diastereomers, reaction with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide.

Another powerful chiral auxiliary is tert-butanesulfinamide, introduced by Ellman. nih.govnih.govwikipedia.org This auxiliary can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. wikipedia.orgnih.gov These imines are stable and react with a variety of nucleophiles in a highly diastereoselective manner. nih.govwikipedia.orgnih.gov The auxiliary can then be cleaved under mild acidic conditions to afford the chiral amine. researchgate.netbeilstein-journals.org While primarily used for amine synthesis, the principles of using tert-butanesulfinamide as a chiral directing group can be adapted for the synthesis of other chiral sulfur compounds.

The Pfitzner-Moffatt oxidation, which uses a combination of dimethyl sulfoxide (DMSO) and a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), is a method for oxidizing alcohols to aldehydes and ketones. wikipedia.org While not a direct method for synthesizing chiral sulfoxides, it highlights the reactivity of sulfoxides in organic transformations.

Table 2: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

| Entry | Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | Allylmagnesium bromide | >99:1 | 95 |

| 2 | Acetophenone | Methylmagnesium bromide | 98:2 | 88 |

| 3 | Thiophene-2-carboxaldehyde | Ethylmagnesium bromide | 95:5 | 91 |

| 4 | Propanal | Phenylmagnesium bromide | 97:3 | 93 |

Data is illustrative and based on the general reactivity of N-tert-butanesulfinyl imines.

Nucleophilic Substitution Strategies for Thiophene Core Functionalization

Nucleophilic aromatic substitution (SNAr) on the thiophene ring provides a route to introduce the sulfinyl group or its precursor. Thiophenes are generally more susceptible to nucleophilic attack than benzene (B151609) derivatives. uoanbar.edu.iq The presence of electron-withdrawing groups on the thiophene ring facilitates these reactions. researchgate.netnih.gov

One strategy involves the reaction of a lithiated thiophene with a chiral sulfinate ester, such as a menthyl p-toluenesulfinate (Andersen's reagent). This reaction proceeds via nucleophilic attack of the thiophenyl anion on the electrophilic sulfur atom of the sulfinate, leading to the formation of the chiral sulfoxide.

Alternatively, a thiophene bearing a good leaving group, such as a halide, can undergo nucleophilic substitution with a metal salt of tert-butylsulfinamide. Copper-mediated coupling reactions have also been shown to be effective for forming C-S bonds in thiophene systems. uoanbar.edu.iq

The reactivity of thiophenes in SNAr reactions is influenced by the position of the substituents and the nature of the leaving group. researchgate.netnih.gov Computational studies have been used to investigate the reaction mechanisms and predict the reactivity of substituted thiophenes. nih.gov

Derivatization and Modulating Substitution Patterns on the Thiophene Ring Bearing the Sulfinyl Moiety

Once the this compound core is synthesized, further modifications to the thiophene ring can be achieved through various derivatization reactions. The sulfinyl group itself can influence the regioselectivity of subsequent reactions.

Electrophilic aromatic substitution is a common method for functionalizing thiophenes. wikipedia.orgyoutube.comyoutube.com Thiophenes are more reactive towards electrophiles than benzene. wikipedia.orgyoutube.com The directing effect of the sulfinyl group, which is electron-withdrawing, must be considered. Electrophilic substitution on 2-substituted thiophenes generally occurs at the 5-position.

The substitution pattern on the thiophene ring can significantly impact the properties of the molecule. nih.gov For example, the photophysical properties of tetraphenylethylene-thiophene derivatives are critically modulated by the number and position of the substituents. nih.gov

Functionalization can also be achieved through metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the thiophene ring. The development of catalytic asymmetric dearomatization (CADA) reactions of thiophenes has also opened up new avenues for creating complex chiral structures. nih.govrsc.org

Stereochemical Principles and Enantioselective Control in Reactions Involving 2 Tert Butylsulfinyl Thiophene

Inherent Chirality of the Sulfinyl Group and Stereoisomerism

The chirality of 2-(tert-butylsulfinyl)thiophene originates from the sulfinyl group itself. The sulfur atom in a sulfoxide (B87167) is bonded to three different substituents—in this case, a tert-butyl group, a thiophene (B33073) ring, and an oxygen atom—and possesses a lone pair of electrons. nih.gov This arrangement creates a tetrahedral geometry around the sulfur atom, which becomes a stereogenic center. nih.gov

Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(tert-butylsulfinyl)thiophene and (S)-2-(tert-butylsulfinyl)thiophene. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation) and their reactivity in a chiral environment. The sulfinyl group is configurationally stable, meaning the barrier to inversion of its stereochemistry is high, which is a crucial characteristic for its use as a chiral director in synthesis. nih.gov

Diastereoselective Induction in Transformations of this compound Derivatives

The chiral 2-(tert-butylsulfinyl) group is a powerful director for diastereoselective reactions, where it influences the formation of new stereocenters within the molecule. The steric bulk and the coordinating ability of the sulfinyl oxygen allow it to effectively shield one face of the molecule or to direct incoming reagents through chelation control.

For instance, in the functionalization of the thiophene ring, the sulfinyl group can direct electrophilic or nucleophilic attack to a specific position with a high degree of diastereoselectivity. Research on related N-tert-butylsulfinyl species has shown their exceptional ability as chiral directing groups, achieving high diastereomeric ratios (dr > 90:10) in cyclization reactions. nih.gov This high level of stereocontrol is attributed to the predictable orientation of the sulfinyl group, which dictates the trajectory of the reacting species. In the context of thiophene derivatives, this principle allows for the synthesis of complex, stereodefined heterocyclic structures.

Enantioselective Chemical Processes Guided by the 2-(Tert-butylsulfinyl)moiety

The 2-(tert-butylsulfinyl) moiety can be employed as a chiral auxiliary to induce enantioselectivity in a wide range of chemical transformations. This strategy involves the temporary incorporation of the chiral sulfinylthiophene group onto a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved to yield the enantiomerically enriched product.

The effectiveness of the tert-butylsulfinyl group as a chiral auxiliary is well-documented, particularly in the form of Ellman's amine (tert-butanesulfinamide), for the synthesis of chiral amines, amino alcohols, and other valuable compounds. nih.govacs.org When attached to a thiophene ring, it can guide reactions such as additions to imines derived from the corresponding formylthiophene. The stereochemical outcome is often dictated by the formation of a rigid, chelated intermediate (e.g., with a Lewis acid), which exposes one face of the reactive site to nucleophilic attack.

For example, the addition of a Grignard reagent to an N-sulfinyl imine derived from 2-formylthiophene would be expected to proceed with high enantioselectivity, as illustrated in the general table below based on established principles for Ellman's auxiliary.

Table 1: Representative Enantioselective Addition to a Thiophene-Derived N-Sulfinyl Imine

| Entry | Imine Substrate | Reagent | Product Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | (R)-N-(thiophen-2-ylmethylene)-2-methylpropane-2-sulfinamide | MeMgBr | >95:5 |

| 2 | (R)-N-(thiophen-2-ylmethylene)-2-methylpropane-2-sulfinamide | EtMgBr | >95:5 |

| 3 | (R)-N-(thiophen-2-ylmethylene)-2-methylpropane-2-sulfinamide | PhMgBr | >90:10 |

Note: Data is illustrative of expected outcomes based on similar systems.

Mechanistic Elucidation of Stereochemical Outcomes in Sulfinyl Thiophene Reactions

Understanding the mechanism by which the 2-(tert-butylsulfinyl) group controls stereochemistry is crucial for predicting and optimizing reaction outcomes. Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the transition states and reaction pathways. nih.govresearchgate.net

For reactions involving N-tert-butylsulfinimines, studies have shown that the stereochemical outcome is determined in the rate-determining step, which is often the intramolecular hydride transfer or nucleophilic addition. nih.gov The observed diastereoselectivity arises from the energy difference between competing transition state structures. The most stable transition state is typically one that minimizes steric repulsion between the bulky tert-butyl group, the thiophene ring, and the incoming reagent, while maximizing favorable orbital interactions.

In many cases, a six-membered ring transition state involving chelation of a metal cation (from the organometallic reagent) by the sulfinyl oxygen and the imine nitrogen is proposed. This rigidifies the conformation and forces the nucleophile to attack from the less sterically hindered face of the imine. nih.gov

Chiral Resolution and Optical Purity Determination Techniques for Sulfinyl Thiophenes

The preparation of enantiomerically pure this compound often begins with a racemic mixture, which must then be separated into its constituent enantiomers. This process is known as chiral resolution.

One common method is classical resolution , which involves reacting the racemic sulfinyl compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. youtube.com Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. youtube.com Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

Alternatively, chiral chromatography offers a direct method for separating enantiomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can effectively resolve the (R) and (S) enantiomers of sulfinyl thiophenes. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

The optical purity , or enantiomeric excess (ee), of a sample of this compound is a measure of the predominance of one enantiomer over the other. It is most commonly determined using chiral HPLC, which provides a direct measure of the ratio of the two enantiomers. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents, which induce a chemical shift difference between the signals of the two enantiomers.

Table 2: Techniques for Chiral Analysis of Sulfinyl Thiophenes

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation of enantiomers and determination of enantiomeric excess (ee). |

| NMR with Chiral Shift Reagent | Formation of transient diastereomeric complexes that have different NMR spectra. | Determination of enantiomeric purity. |

Reactivity Profiles and Mechanistic Insights of 2 Tert Butylsulfinyl Thiophene

Reactivity as a Chiral Auxiliary in Carbon-Carbon Bond Formations and Related Coupling Reactions

The primary role of the enantiopure tert-butylsulfinyl group is to serve as a potent chiral auxiliary, a concept pioneered and extensively developed by Ellman with tert-butanesulfinamide. yale.edu This methodology is directly applicable to 2-(tert-butylsulfinyl)thiophene for the asymmetric synthesis of chiral amines, particularly those containing a thienyl moiety.

The general strategy involves the condensation of enantiopure this compound with aldehydes or ketones to form the corresponding N-sulfinyl imines (specifically, 2-(tert-butylsulfinyl)thienyl-imines). These imines are stable yet sufficiently electrophilic to react with a variety of nucleophiles. nih.govnih.gov The stereochemical outcome of the nucleophilic addition is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. The reaction typically proceeds through a six-membered chair-like transition state, wherein the nucleophile attacks the imine carbon from the less hindered face to minimize steric interactions with the bulky tert-butyl group. nih.govresearchgate.net This process leads to the formation of the corresponding sulfinamide with a high degree of diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group reveals the chiral primary amine without racemization. researchgate.netrsc.org

While the auxiliary is most famous for amine synthesis, the fundamental principle of diastereoselective addition can be extended to various carbon-carbon bond-forming reactions where a thienyl-sulfinylimine is attacked by an organometallic reagent (e.g., Grignard or organolithium reagents). This provides a reliable route to chiral α-substituted 2-aminomethylthiophenes.

Table 1: Representative Diastereoselective Additions to 2-(tert-Butylsulfinyl)thienyl-imines

| Imine Substrate (R-group) | Nucleophile | Product Diastereomeric Ratio (d.r.) |

| Phenyl | MeMgBr | >95:5 |

| Ethyl | PhLi | >95:5 |

| Isopropyl | AllylMgBr | >92:8 |

| p-Methoxyphenyl | Et₂AlC≡CH | >98:2 |

Note: Data is representative and based on typical selectivities observed for tert-butanesulfinamide-derived imines. nih.govnih.gov

Activation and Transformations of the Sulfinyl Group within the Thiophene (B33073) Scaffold

A critical aspect of using this compound as a chiral auxiliary is the efficient removal of the sulfinyl group to liberate the desired chiral amine product. This transformation highlights the reactivity of the sulfur-nitrogen bond under specific conditions.

The standard procedure for cleaving the N-sulfinyl group involves treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or ethanol. researchgate.netrsc.org The reaction proceeds via protonation of the sulfinamide nitrogen, followed by nucleophilic attack of the solvent (or chloride) at the sulfur atom, leading to the cleavage of the S-N bond. This process yields the desired amine as its ammonium (B1175870) salt and a sulfinyl-derived byproduct.

Reactions Involving Alpha-Sulfinyl Carbanions Derived from this compound

The sulfinyl group is a powerful directing group for metalation. The protons on the carbon atom alpha to a sulfoxide (B87167) are significantly more acidic than simple aromatic protons, facilitating their removal by strong bases. In the case of this compound, the most acidic proton on the thiophene ring is at the C-5 position, which is alpha to the ring sulfur and meta to the sulfinyl group. However, the directing power of the sulfinyl group can overcome this, enabling regioselective deprotonation at the C-3 position (alpha to the sulfinyl group).

More commonly exploited is the deprotonation at the C-5 position, which is alpha to the thiophene sulfur. The acidity of this proton is enhanced by the inductive effect of the sulfinyl group. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures results in the formation of a lithiated intermediate, 5-lithio-2-(tert-butylsulfinyl)thiophene. stackexchange.comnih.gov This organolithium species is a potent nucleophile and can be trapped with a wide array of electrophiles to install a variety of substituents at the 5-position of the thiophene ring. whiterose.ac.ukmdpi.com This strategy provides a powerful method for the synthesis of 2,5-disubstituted thiophenes with high regioselectivity.

Table 2: Representative Reactions of 5-Lithio-2-(tert-butylsulfinyl)thiophene with Electrophiles

| Electrophile | Reagent Example | Product (Substituent at C-5) |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl |

| Carbonyl Compound | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Carbon Dioxide | CO₂ (gas), then H⁺ workup | Carboxylic acid |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio |

Note: These reactions are based on the general reactivity of lithiated thiophenes and related organolithium species. whiterose.ac.ukunizin.org

Electrophilic Reactivity and Aromatic Substitution Patterns of the Thiophene Ring System

The thiophene ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution, reacting much more readily than benzene (B151609). lumenlearning.comlibretexts.org The presence of the 2-(tert-butylsulfinyl) group significantly modifies this reactivity. The sulfinyl group is electron-withdrawing via induction, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

In terms of regioselectivity, the directing effect of the substituent is paramount. For 2-substituted thiophenes, electrophilic attack generally occurs at the C-5 position, which is the other, more reactive, alpha position. The sulfinyl group, being a deactivating group, directs incoming electrophiles primarily to the meta-position (C-4) and to a lesser extent the other available alpha-position (C-5). organicchemistrytutor.comyoutube.com The outcome is a competition between the inherent reactivity of the thiophene ring positions (C5 > C3) and the directing effect of the C2-substituent. For most electrophiles, substitution is strongly favored at the C-5 position.

For example, halogenation (e.g., with N-bromosuccinimide, NBS) or nitration (e.g., with nitric acid in acetic anhydride) of this compound is expected to yield the corresponding 5-substituted product as the major isomer.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(tert-butylsulfinyl)thiophene |

| Nitration | HNO₃ / Ac₂O | 5-Nitro-2-(tert-butylsulfinyl)thiophene |

| Acylation | Acetyl Chloride / SnCl₄ | 5-Acetyl-2-(tert-butylsulfinyl)thiophene |

Note: Product distribution is predicted based on established principles of electrophilic substitution on substituted thiophenes. lumenlearning.comorganicchemistrytutor.com

Oxidation and Reduction Chemistry of the this compound Core

The sulfur atom in the sulfinyl group of this compound is in an intermediate oxidation state (S(IV)) and can be readily oxidized or reduced.

Oxidation of the sulfinyl group to a sulfonyl group is a common transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netresearchgate.netorganic-chemistry.org The reaction converts this compound into 2-(tert-butylsulfonyl)thiophene. This oxidation increases the electron-withdrawing nature of the substituent, further deactivating the thiophene ring towards electrophilic substitution. The resulting sulfone is a stable, crystalline solid. Careful control of the stoichiometry of the oxidant is crucial, as over-oxidation is possible, though the thiophene sulfur is generally less reactive than the sulfinyl sulfur. researchgate.netorganic-chemistry.org

Conversely, the sulfinyl group can be reduced back to the corresponding sulfide (B99878) (thioether). This reduction can be accomplished with various reagents. A common method involves reagents like triphenylphosphine (B44618) (PPh₃) in the presence of a catalyst or specific reducing systems designed for sulfoxide reduction. This transformation restores the electron-donating character of the sulfur substituent on the thiophene ring.

Table 4: Oxidation and Reduction of the this compound Sulfur Center

| Transformation | Reagent(s) | Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-(tert-Butylsulfonyl)thiophene |

| Oxidation | Hydrogen Peroxide (H₂O₂) / Catalyst | 2-(tert-Butylsulfonyl)thiophene |

| Reduction | Triphenylphosphine (PPh₃) / I₂ | 2-(tert-Butylthio)thiophene |

| Reduction | Thionyl Chloride (SOCl₂) / PPh₃ | 2-(tert-Butylthio)thiophene |

Advanced Applications in Chemical Synthesis and Materials Science

Role in Asymmetric Synthesis of Complex Molecular Architectures and Stereodefined Products

The tert-butylsulfinyl group is one of the most powerful chiral auxiliaries in asymmetric synthesis, enabling the reliable and predictable preparation of a vast array of chiral amines. organic-chemistry.orgchemrxiv.org When thiophene-2-carboxaldehyde is condensed with an enantiopure tert-butanesulfinamide, it forms the corresponding N-tert-butanesulfinyl imine, N-(thiophen-2-ylmethylene)-tert-butanesulfinamide, in situ. nih.govwikipedia.org This imine is the key intermediate for the synthesis of complex, stereodefined thiophene-containing molecules.

The tert-butanesulfinyl group serves multiple crucial functions. Firstly, it activates the imine for nucleophilic attack. Secondly, and most importantly, it acts as a powerful chiral directing group, forcing the incoming nucleophile to approach from a specific face of the imine C=N bond. nih.gov This process typically proceeds through a rigid, six-membered chair-like transition state, where the metal cation of the nucleophile chelates to both the nitrogen and the sulfinyl oxygen atoms. This chelation model effectively dictates the stereochemical outcome, leading to the formation of one diastereomer in high excess. researchgate.net

This methodology is exceptionally broad in scope, allowing for the diastereoselective addition of a wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. wikipedia.org After the nucleophilic addition, the sulfinyl group can be easily removed under mild acidic conditions to reveal the free chiral amine without racemization, making this a highly practical and widely adopted strategy in both academic and industrial settings. nih.govresearchgate.net This approach provides a robust pathway to α-branched amines and other complex architectures where a stereodefined carbon center is directly attached to a thiophene (B33073) ring. nih.govnih.gov

Table 1: Representative Diastereoselective Additions to N-tert-Butanesulfinyl Imines This table illustrates the general effectiveness of the tert-butanesulfinyl auxiliary with various nucleophiles, a principle that applies to thiophene-derived imines.

| Nucleophile Type | Reagent Example | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | >95:5 | researchgate.net |

| Organolithium | n-Butyllithium | >98:2 | wikipedia.org |

| Enolate | Lithium Enolate of Acetone | >90:10 | wikipedia.org |

| Organozinc | Diethylzinc | >95:5 | wikipedia.org |

| Allylating Agent | Allylmagnesium Bromide | >94:6 | nih.gov |

Utility in the Construction of Chiral Nitrogen-Containing Heterocyclic Systems

The synthetic utility of 2-(tert-butylsulfinyl)thiophene extends to the construction of valuable chiral nitrogen-containing heterocycles, which are core structures in numerous natural products and pharmaceutical agents. researchgate.netbeilstein-journals.orgrsc.org The general strategy leverages the predictable stereocontrol of the tert-butanesulfinyl group in an addition reaction, followed by an intramolecular cyclization to form the heterocyclic ring. beilstein-journals.org

This process typically begins with the diastereoselective addition of a nucleophile that contains a latent leaving group to the N-(thiophen-2-ylmethylene)-tert-butanesulfinamide intermediate. nih.gov For instance, the addition of a Grignard reagent prepared from a haloalkane (e.g., 2-(2-bromoethyl)-1,3-dioxane) furnishes the corresponding sulfinamide product with high diastereoselectivity. researchgate.net Following the addition, the removal of the tert-butylsulfinyl auxiliary unmasks the primary amine. This amine then acts as an intramolecular nucleophile, displacing the leaving group on the side chain to forge the new heterocyclic ring, such as a pyrrolidine (B122466) or piperidine. researchgate.netrsc.org

This powerful sequence allows for the synthesis of a diverse range of heterocycles with a stereocenter adjacent to the nitrogen atom, all originating from the stereodirecting influence of the sulfinyl group. rsc.org Specific examples of heterocycles synthesized using this general methodology include:

Aziridines: Formed through reactions with sulfonium (B1226848) ylides (Corey-Chaykovsky reaction) or via the addition of α-halo-substituted carbanions followed by intramolecular cyclization. nih.gov

Pyrrolidines: Synthesized via the addition of Grignard reagents containing a four-carbon chain with a terminal leaving group. nih.gov

Piperidines: Constructed using organometallic reagents with a five-carbon chain equipped with a leaving group, enabling a subsequent 6-exo-tet cyclization. researchgate.net

The ability to generate these fundamental heterocyclic systems with high enantiomeric purity underscores the importance of tert-butanesulfinyl imines as versatile intermediates in modern organic synthesis. beilstein-journals.org

Integration into Polymeric Architectures for Electroactive Material Research

Thiophene-based polymers, particularly polythiophene and its derivatives, are a cornerstone of research into electroactive materials, finding applications in transistors, photovoltaic cells, and sensors. wikipedia.orgrsc.orgmdpi.com The integration of specific functional groups into the thiophene monomer is a key strategy for tuning the final properties of the polymer. While the direct polymerization of this compound has not been extensively reported, its structure presents intriguing possibilities for creating novel electroactive materials.

The sulfinyl group is a stable chiral center. Incorporating such a chiral unit directly into a conjugated polymer backbone can induce a helical conformation in the polymer chain. This chirality can impart unique chiroptical properties to the material, such as circular dichroism and circularly polarized luminescence, which are highly desirable for applications in stereoselective sensing, asymmetric catalysis, and advanced optical devices.

Methods for polymerizing thiophene monomers are well-established and include electrochemical polymerization and metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling of di-halogenated monomers). google.com A monomer like 2-(tert-butylsulfinyl)-3,4-dibromothiophene could theoretically be synthesized and polymerized to yield a chiral polythiophene derivative. The bulky tert-butylsulfinyl group would not only introduce chirality but also enhance the solubility of the resulting polymer, a common challenge in the processing of conjugated polymers. Other approaches involve creating thiophene-functionalized monomers that can be polymerized through different mechanisms, such as cationic ring-opening polymerization, to create precursor polymers that can be later converted into conductive materials. nih.govresearchgate.net

Precursor Synthesis for Sulfonyl Thiophene Derivatives in Functional Materials Research

The sulfinyl group in this compound can be readily oxidized to the corresponding sulfonyl group, yielding 2-(tert-butylsulfonyl)thiophene. This transformation makes the sulfinyl compound a valuable precursor for thiophene sulfone derivatives, which are themselves important components in functional materials research. researchgate.net The oxidation of thiophene sulfoxides to thiophene 1,1-dioxides (sulfones) is a well-documented process, often achieved with strong oxidizing agents. researchgate.net

Table 2: Common Reagents for the Oxidation of Sulfoxides to Sulfones

| Oxidizing Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Meta-Chloroperoxybenzoic acid | m-CPBA | CH₂Cl₂, Room Temperature | researchgate.net |

| Hydrogen Peroxide | H₂O₂ | Acetic Acid, Heat | researchgate.net |

| Potassium Permanganate | KMnO₄ | Acetone, Water | |

| Oxone® | KHSO₅·KHSO₄·K₂SO₄ | Water, Methanol (B129727) |

The resulting sulfonyl group is a powerful electron-withdrawing moiety. When attached to the thiophene ring, it significantly lowers the HOMO and LUMO energy levels of the molecule. This electronic perturbation is a key tool for tuning the properties of organic semiconductors. nih.gov Thiophene sulfones have been explored as electron-transporting materials in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the conversion to a sulfonyl derivative opens up additional synthetic pathways. For example, thiophene sulfonic acids and their derivatives, like sulfonyl fluorides, are valuable building blocks. Sulfonyl fluorides, in particular, have gained prominence as exceptionally stable and reactive hubs for "click chemistry" based on Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling the modular construction of complex polymers and functional materials. acs.org Therefore, this compound serves as a strategic starting point for accessing a class of electronically distinct thiophene derivatives with significant potential in advanced materials.

Computational and Theoretical Chemistry Studies of 2 Tert Butylsulfinyl Thiophene

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(tert-butylsulfinyl)thiophene, these calculations reveal the interplay between the aromatic thiophene (B33073) ring and the stereogenic sulfinyl group.

The molecular geometry is characterized by the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the thiophene ring and the tert-butylsulfinyl substituent. DFT calculations, often using basis sets like 6-31G(d,p) or larger, can predict these parameters with high accuracy. researchgate.net The geometry of the thiophene ring itself is largely planar, though minor puckering can occur upon substitution. The sulfur atom of the sulfinyl group is pyramidal, with the lone pair of electrons, the oxygen atom, the tert-butyl group, and the thiophene ring occupying the vertices. The electronic structure of thiophene and its derivatives has been extensively studied, providing a basis for understanding how the sulfinyl group modulates these properties. nih.gov The introduction of the electron-withdrawing sulfinyl group influences the electron density distribution within the thiophene ring, affecting its aromaticity and reactivity. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically a π-orbital associated with the electron-rich thiophene ring, while the LUMO is often a π* antibonding orbital. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The sulfinyl group can lower the energy of both orbitals, but the extent of this effect depends on its conformation relative to the ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data based on typical values for thiophene and sulfoxide (B87167) structures calculated with DFT methods.

| Parameter | Predicted Value |

|---|---|

| C-S (Thiophene Ring) Bond Length | ~1.72 Å |

| C=C (Thiophene Ring) Bond Length | ~1.37 Å |

| C-C (Thiophene Ring) Bond Length | ~1.42 Å |

| C(Thiophene)-S(Sulfinyl) Bond Length | ~1.80 Å |

| S=O (Sulfinyl) Bond Length | ~1.50 Å |

| S-C(tert-butyl) Bond Length | ~1.85 Å |

| C-S-O Bond Angle | ~106° |

| C-S-C Bond Angle | ~98° |

Density Functional Theory (DFT) Investigations of Reaction Pathways and Energy Landscapes

DFT is a powerful method for exploring the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies. nih.gov For this compound, DFT studies can predict its behavior in various chemical transformations.

One area of interest is the reaction at the sulfinyl sulfur, such as oxidation to the corresponding sulfone or reduction to the sulfide (B99878). DFT calculations can model the approach of an oxidizing agent (e.g., a peroxy acid) or a reducing agent, determine the structure of the transition state, and calculate the energy barrier for the reaction. These calculations can explain the regio- and stereoselectivity of such processes.

Another key area is the investigation of reactions involving the thiophene ring, such as electrophilic aromatic substitution. The tert-butylsulfinyl group acts as a director for incoming electrophiles. DFT calculations can determine the relative energies of the intermediates formed by attack at different positions (C3, C4, C5) of the thiophene ring. By calculating the activation energies for each pathway, the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation can be predicted. The results of such studies often reveal that the electron-withdrawing nature of the sulfinyl group deactivates the ring, but directs substitution to specific positions due to resonance and inductive effects. DFT calculations have been employed to understand reaction pathways and selectivity in various organosulfur compounds. researchgate.net

Conformational Analysis and Energy Minimization Studies of Sulfinyl Thiophenes

The chemical and stereochemical behavior of this compound is intrinsically linked to its conformational preferences. The molecule's flexibility primarily arises from rotation around the C(thiophene)–S(sulfinyl) single bond. Conformational analysis using computational methods aims to identify the stable conformers (rotamers) and determine their relative energies. lumenlearning.comnih.gov

Energy minimization studies, typically performed using DFT or molecular mechanics, explore the potential energy surface as a function of the C(ring)–C(ring)–S–O dihedral angle. These studies generally reveal two or more low-energy conformers. The stability of these conformers is dictated by a balance of steric and electronic factors. Steric hindrance between the bulky tert-butyl group or the sulfinyl oxygen and the hydrogens on the thiophene ring is a major destabilizing factor. Electronic effects, such as dipole-dipole interactions between the S=O bond and the polar C-S bonds of the ring, and hyperconjugative interactions between the sulfur lone pair and the ring's π-system, also play a critical role. nih.gov

For this compound, the two most likely stable conformers would be those where the bulky tert-butyl group is positioned away from the thiophene ring to minimize steric clash. The relative orientation of the S=O bond (either pointing towards or away from the ring sulfur) defines these distinct conformers, which may have different energies and dipole moments, influencing their reactivity and interaction with other molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a plausible energy landscape based on general principles of conformational analysis for similar molecules.

| Conformer | Dihedral Angle (Cα-Cβ-S-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Anti-periplanar) | ~180° | 0.00 (Global Minimum) | S=O bond points away from the thiophene sulfur. Sterically favored. |

| B (Syn-periplanar) | ~0° | 1.5 - 3.0 | S=O bond points towards the thiophene sulfur. Potential for dipole-dipole repulsion. |

| C (Gauche) | ~±60° | 0.5 - 1.5 | Intermediate conformation, often a local minimum. |

Modeling of Chiral Induction Mechanisms and Transition State Structures

The most significant application of the tert-butylsulfinyl group is as a chiral auxiliary, directing the stereochemical outcome of reactions. Computational modeling is essential for understanding the mechanisms of this chiral induction. While much of the foundational work has been done on N-tert-butylsulfinyl imines (Ellman's auxiliary), the principles are directly applicable to C-sulfinyl compounds. nih.govharvard.edunih.gov

The stereoselectivity arises from the ability of the chiral sulfinyl group to control the facial selectivity of a nucleophilic or electrophilic attack at a nearby prochiral center. DFT calculations are used to model the transition state structures for the formation of the possible diastereomeric products. The calculated energies of these competing transition states can then be used to predict the diastereomeric ratio of the product. researchgate.net

For example, in the addition of a nucleophile to a carbonyl group adjacent to the this compound moiety, two main transition state models are often considered:

Chelated Transition State: In the presence of a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺), a rigid, cyclic transition state can form, involving coordination of the metal to both the sulfinyl oxygen and the carbonyl oxygen. In this model, the bulky tert-butyl group effectively blocks one face of the molecule, forcing the nucleophile to attack from the opposite, less hindered face. harvard.edu This typically leads to a high degree of diastereoselectivity.

Non-Chelated (Open) Transition State: In the absence of a chelating metal, or with non-coordinating solvents, the transition state is more flexible. Stereochemical control is governed primarily by minimizing steric interactions and dipole alignments. The bulky tert-butyl group and the polar S=O bond orient themselves to create a sterically and electronically preferred pathway for the incoming nucleophile, though this often results in lower diastereoselectivity compared to the chelated model. nih.govbeilstein-journals.org

By comparing the computed activation energies (ΔG‡) for the diastereomeric transition states, a theoretical prediction of the product ratio can be made. These models have been successfully used to rationalize and predict the outcomes of numerous asymmetric syntheses involving tert-butylsulfinyl auxiliaries. researchgate.netacs.org

Broader Research Context and Future Directions in Sulfinyl Thiophene Chemistry

Comparative Analysis with Other Chiral Organosulfur Reagents and Ligands

The utility of 2-(tert-butylsulfinyl)thiophene as a chiral auxiliary and ligand is best understood through a comparative lens with other prominent chiral organosulfur compounds. The tert-butylsulfinyl group, in particular, is a cornerstone of modern asymmetric synthesis, largely due to the pioneering work of Ellman. nih.gov

Comparison with Ellman's Reagent (tert-Butanesulfinamide):

While not a direct thiophene (B33073) derivative, Ellman's reagent, tert-butanesulfinamide, is arguably the most widely used chiral sulfinyl auxiliary. nih.gov Both this compound and Ellman's reagent leverage the stereodirecting influence of the chiral sulfinyl group. The tert-butyl group is crucial for inducing high levels of asymmetry in reactions.

| Feature | This compound | Ellman's Reagent (tert-Butanesulfinamide) |

| Core Structure | Thiophene ring with a tert-butylsulfinyl group | Amide with a tert-butylsulfinyl group |

| Primary Application | Chiral ligand in catalysis, chiral auxiliary | Chiral auxiliary for the synthesis of chiral amines |

| Key Advantage | The thiophene ring offers sites for further functionalization and can participate in pi-stacking interactions. | Well-established, commercially available, and highly effective for a wide range of substrates. |

| Stereocontrol | The sulfinyl group directs stereoselective transformations on the thiophene ring or on substrates coordinated to a metal center bearing the ligand. | The sulfinyl group directs the stereoselective addition of nucleophiles to the imine double bond. |

Comparison with Other Chiral Sulfoxide (B87167) Ligands:

A variety of chiral sulfoxide ligands have been developed for asymmetric catalysis. The performance of this compound-based ligands can be contextualized by comparing them to these other systems. The choice of the aryl or heteroaryl group attached to the sulfoxide can significantly impact the ligand's electronic and steric properties, and consequently its catalytic activity and selectivity.

The development of asymmetric synthesis continues to be a highly active area of research, with the goal of creating more efficient and selective methodologies. nih.gov The use of chiral molecules as templates to control stereoselectivity is a fundamental strategy in this field. nih.gov

Emerging Trends and Unexplored Reactivity in Sulfinyl Thiophene Chemistry

Recent research has begun to uncover new facets of sulfinyl thiophene chemistry, moving beyond their established roles.

Palladium-Catalyzed C-H Arylation:

A significant emerging trend is the use of the sulfinyl group as a directing group for carbon-hydrogen (C-H) bond activation and functionalization. For instance, palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. nih.govresearchgate.net This methodology allows for the efficient construction of complex, multi-substituted thiophenes, which are valuable scaffolds in materials science and medicinal chemistry. researchgate.net

Sequential Diarylation:

Building on this, methods for the selective sequential diarylation of sulfinylthiophenes are being explored. researchgate.net This allows for the introduction of two different aryl groups onto the thiophene ring, further increasing molecular complexity and enabling the synthesis of a wider range of functional molecules. researchgate.net

Unexplored Reactivity:

While progress has been made, there remain areas of unexplored reactivity for sulfinyl thiophenes. The interplay between the sulfinyl group and the thiophene ring could be exploited in novel ways. For example, the development of new catalytic cycles that leverage the unique electronic properties of the sulfinyl thiophene moiety is an area ripe for investigation. Furthermore, the synthesis and reactivity of sulfinyl thiophenes with different substitution patterns on the thiophene ring could lead to new discoveries and applications.

Interdisciplinary Research Perspectives for this compound Derivatives

The unique combination of a chiral sulfinyl group and an electronically active thiophene ring makes this compound and its derivatives promising candidates for a variety of interdisciplinary applications.

Materials Science:

Thiophene-based materials are at the forefront of research in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govnih.gov The incorporation of chiral sulfinyl groups into these materials could lead to novel chiroptical properties, such as circularly polarized luminescence, which is highly desirable for applications in 3D displays and secure communications. Symmetrical 2,5-disubstituted thiophene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess excellent fluorescent properties with high quantum yields, making them suitable for OLED applications. nih.gov Random terpolymers based on thiophene-thiazolothiazole units have also enabled the development of highly efficient non-fullerene organic solar cells. nih.gov

Medicinal Chemistry and Biological Activity:

Thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netnih.govencyclopedia.pub The introduction of a chiral sulfinyl group can have a profound impact on a molecule's biological activity, as stereochemistry often plays a crucial role in drug-receptor interactions.

Recent studies have highlighted the potential of thiophene derivatives as potent inhibitors of various biological targets. For example, certain thiophene derivatives have been identified as Ebola virus entry inhibitors and acetylcholinesterase inhibitors. nih.govmdpi.com The synthesis and biological evaluation of new thiophene derivatives remain an active area of research, with the aim of developing novel therapeutic agents. nih.govmdpi.com The diverse biological activities reported for thiophenes suggest that derivatives of this compound could exhibit interesting pharmacological profiles. encyclopedia.pub

Q & A

Q. What are the established synthetic routes for 2-(Tert-butylsulfinyl)thiophene, and how can oxidation conditions be optimized to avoid over-oxidation?

The sulfinyl group in this compound is typically introduced via oxidation of a sulfide precursor (e.g., 2-(Tert-butylthio)thiophene). Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) with catalysts like vanadium or tungsten complexes. Key methodological considerations:

- Stoichiometry : Use 1 equivalent of mCPBA in dichloromethane at 0°C to room temperature to favor sulfoxide formation. Excess oxidant or prolonged reaction times risk over-oxidation to sulfones.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate at the sulfoxide stage.

- Work-up : Quench with sodium sulfite to reduce residual oxidants, followed by column chromatography for purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Rigorous characterization requires a multi-technique approach:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm) and confirm tert-butyl sulfinyl substitution.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

- IR Spectroscopy : Detect sulfinyl S=O stretching vibrations (~1040–1080 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry at the sulfinyl center .

Q. What are the common reactivity patterns of this compound in substitution and ring functionalization?

The compound exhibits dual reactivity:

- Sulfinyl Group : Participates in nucleophilic substitution (e.g., with Grignard reagents) or elimination under basic conditions.

- Thiophene Ring : Electrophilic substitution (e.g., nitration, halogenation) occurs preferentially at the 5-position due to the electron-withdrawing sulfinyl group.

Methodological Tip : Use Lewis acids like FeCl₃ to direct electrophiles to the 5-position, minimizing side reactions .

Advanced Research Questions

Q. How can regioselectivity in electrophilic substitution reactions on the thiophene ring be controlled?

Regioselectivity is influenced by the sulfinyl group’s electronic effects:

- Directing Effects : The sulfinyl group deactivates the thiophene ring, directing electrophiles to the less hindered 5-position.

- Catalytic Strategies : Use Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., SnCl₄) to stabilize transition states and enhance selectivity.

- Computational Modeling : Density functional theory (DFT) calculations predict charge distribution and transition-state geometries to guide experimental design .

Q. What electronic effects does the tert-butylsulfinyl group impart on the thiophene ring, and how do these influence material science applications?

The sulfinyl group:

- Reduces HOMO-LUMO Gap : Enhances π-conjugation in polymers, improving charge transport in organic electronics.

- Enhances Solubility : The bulky tert-butyl group improves solubility in organic solvents (e.g., chloroform, THF), facilitating solution-processed device fabrication.

Applications : Incorporate into donor-acceptor copolymers for organic photovoltaics (OPVs) or OLEDs. Example: Pd-catalyzed Stille coupling with benzodithiophene monomers .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Molecular Docking : Screen against target proteins (e.g., bacterial enolase or kinase enzymes) to assess binding affinity.

- QSAR Modeling : Correlate sulfinyl group substituents with antimicrobial activity using datasets from analogous thiophene derivatives.

- ADMET Prediction : Evaluate pharmacokinetic properties (e.g., LogP, metabolic stability) to prioritize candidates for in vitro testing .

Q. What experimental strategies resolve contradictions in oxidation yields and side-product formation?

Discrepancies arise from varying reaction conditions:

- Case Study : H₂O₂/vanadium systems yield 70–80% sulfoxide but require pH control (pH 4–5). mCPBA gives >90% yield but risks sulfone byproducts.

- Mitigation : Use stopped-flow NMR to monitor real-time kinetics and optimize temperature/stoichiometry.

- By-product Recycling : Convert sulfone impurities to sulfoxides via reduction (e.g., LiAlH₄) and re-oxidation .

Q. How does the stereochemistry of the sulfinyl group influence biological and material properties?

- Chiral Sulfoxides : Enantiomers exhibit distinct bioactivity (e.g., (R)-vs. (S)-sulfinyl in antimicrobial assays). Resolve via chiral HPLC or asymmetric synthesis using Sharpless oxidation.

- Material Impact : Stereochemistry affects polymer crystallinity and charge mobility. Racemic mixtures reduce device efficiency compared to enantiopure forms .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.